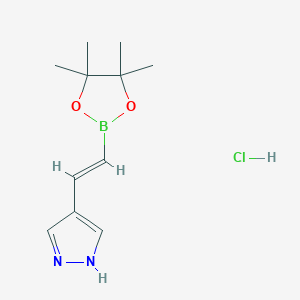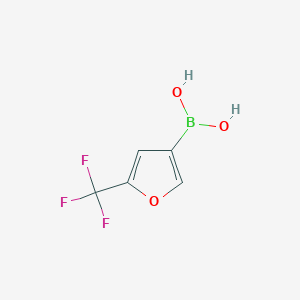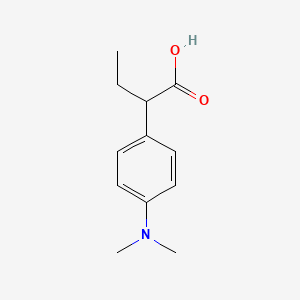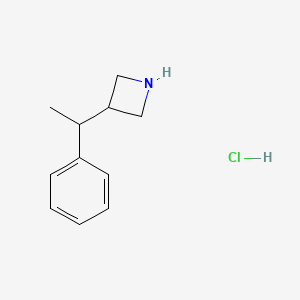![molecular formula C8H9ClS B13604288 2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13604288.png)
2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group attached to the thiophene ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene typically involves the chloromethylation of thiophene derivatives. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons of the thiophene ring then attack the electrophilic carbon, followed by rearomatization of the ring .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity. The product is typically purified by distillation under reduced pressure to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can replace the chloromethyl group.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the sulfur atom.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Major Products
Substitution: Formation of thiophene derivatives with various functional groups.
Oxidation: Production of sulfoxides and sulfones.
Reduction: Formation of methyl-substituted thiophene derivatives.
Scientific Research Applications
2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other materials
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simple five-membered ring containing sulfur.
2-methylthiophene: A derivative with a methyl group instead of a chloromethyl group.
2-chloromethylthiophene: A closely related compound with similar reactivity.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H9ClS |
|---|---|
Molecular Weight |
172.68 g/mol |
IUPAC Name |
2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene |
InChI |
InChI=1S/C8H9ClS/c9-5-7-4-6-2-1-3-8(6)10-7/h4H,1-3,5H2 |
InChI Key |
JVXFZPJNAVDFQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-(Trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13604223.png)


![rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride](/img/structure/B13604252.png)




![Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13604271.png)



